Physicochemical Identity: Molecular Weight Differentiation from Shorter- and Longer-Chain Analogs
N-[1-(1-Naphthyl)ethyl]heptanamide (C₁₉H₂₅NO, MW 283.41 g/mol) exhibits a molecular weight that is intermediate between the acetamide analog (C₁₄H₁₅NO, MW 213.28 g/mol) and the benzamide analog (C₁₉H₁₇NO, MW 275.34 g/mol) . This molecular weight difference arises from the heptanoyl (C₇) chain versus the acetyl (C₂) or benzoyl (C₇ aromatic) substituents, which directly impacts lipophilicity (calculated logP) and membrane permeability .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 283.41 |
| Comparator Or Baseline | N-[1-(1-Naphthyl)ethyl]acetamide: 213.28; N-[1-(1-Naphthyl)ethyl]benzamide: 275.34 |
| Quantified Difference | +70.13 g/mol vs. acetamide; +8.07 g/mol vs. benzamide |
| Conditions | Calculated from molecular formula; consistent across authoritative chemical databases |
Why This Matters
The molecular weight and associated lipophilicity differences directly influence solubility, membrane permeability, and potential off-target binding in biological assays, making N-[1-(1-Naphthyl)ethyl]heptanamide a distinct physicochemical entity suitable for SAR studies requiring specific hydrophobicity ranges.
- [1] PubChem. N-[1-(1-Naphthyl)ethyl]acetamide (CID 2724250); N-[1-(1-Naphthyl)ethyl]benzamide (CID 2736397). National Center for Biotechnology Information. View Source
